1-(2-chloropyridin-3-yl)sulfonyl-N-cyclooctylpiperidine-4-carboxamide
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Overview
Description
The compound “1-(2-chloropyridin-3-yl)sulfonyl-N-cyclooctylpiperidine-4-carboxamide” is a complex organic molecule that contains several functional groups. These include a chloropyridinyl group, a sulfonyl group, a cyclooctyl group, and a carboxamide group attached to a piperidine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate pyridine and piperidine derivatives. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the piperidine ring. The presence of the sulfonyl and carboxamide groups would likely result in a highly polar molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the chloropyridinyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces present .Scientific Research Applications
Sulfonamides: A Patent and Application Review
Sulfonamides, including the specific structural motif present in "1-(2-chloropyridin-3-yl)sulfonyl-N-cyclooctylpiperidine-4-carboxamide," have been extensively explored for their therapeutic potential and various applications in scientific research. These compounds are integral to numerous clinically used drugs, showcasing a broad spectrum of biological activities ranging from antimicrobial to antitumor effects.
Antitumor Activity and Diagnostic Applications : Recent patents and scientific inquiries into sulfonamides have revealed their significant antitumor activity, particularly through targeting tumor-associated carbonic anhydrase (CA) isoforms IX/XII. These developments underscore the potential of sulfonamides, including possibly "this compound," in cancer therapy and diagnostics, offering a pathway for the development of selective antitumor agents and diagnostic tools (Carta, Scozzafava, & Supuran, 2012).
Enzyme Inhibition for Therapeutic Applications : The research emphasizes the diverse therapeutic applications of sulfonamides in enzyme inhibition, highlighting their role in addressing diseases beyond their traditional antibacterial applications. This includes potential antiviral, anticancer, and anti-inflammatory uses, suggesting that compounds like "this compound" could be explored for such multifaceted biological activities (Gulcin & Taslimi, 2018).
Synthetic Applications in N-Heterocycles : The synthesis of N-heterocycles, a fundamental structural component in many natural products and pharmaceuticals, highlights the utility of sulfonamides in organic chemistry. Research into tert-butanesulfinamide, a related sulfonamide, for asymmetric synthesis of N-heterocycles, underscores the potential utility of sulfonamides, including "this compound," in the development of therapeutically relevant compounds (Philip et al., 2020).
Safety and Hazards
Future Directions
The future research directions involving this compound could be numerous, depending on its properties and potential applications. These could include further studies to fully characterize its physical and chemical properties, investigations into its reactivity and potential uses, and if applicable, preclinical and clinical trials to evaluate its efficacy and safety as a drug .
Properties
IUPAC Name |
1-(2-chloropyridin-3-yl)sulfonyl-N-cyclooctylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O3S/c20-18-17(9-6-12-21-18)27(25,26)23-13-10-15(11-14-23)19(24)22-16-7-4-2-1-3-5-8-16/h6,9,12,15-16H,1-5,7-8,10-11,13-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUCUODAHKLNNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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